molecular formula C14H16N4O2S B6560323 2-(4-methoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide CAS No. 946300-48-7

2-(4-methoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

Cat. No.: B6560323
CAS No.: 946300-48-7
M. Wt: 304.37 g/mol
InChI Key: GPOOMDAIJIEEHB-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms .


Synthesis Analysis

The synthesis of similar triazolo-thiadiazine derivatives involves the use of various starting materials such as 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and various substituted 3-(2-bromo acetyl) coumarins . Another method involves the reaction of a compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol .


Molecular Structure Analysis

The IR absorption spectra of similar compounds show signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

These compounds have been evaluated against the urease enzyme, exhibiting IC50 values of 0.87±0.09 to 8.32±1.21 µM . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .


Physical And Chemical Properties Analysis

The IR and NMR spectra provide information about the physical and chemical properties of these compounds . For instance, the presence of C=O groups and the peaks assigned to the 1,2,4-triazole ring in the NMR spectrum indicate the structure of the compound .

Mechanism of Action

Target of Action

The compound 2-(4-methoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely related to its ability to inhibit the activity of its target enzymes. For instance, some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit PARP-1 and EGFR, which are important targets in cancer therapy . The compound’s interaction with these targets can lead to changes in cellular processes, such as DNA repair and cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound depend on its specific targets. For example, if the compound targets PARP-1 and EGFR, it could affect the DNA repair pathways and the EGFR signaling pathway . These pathways play crucial roles in cell survival, proliferation, and differentiation . Inhibition of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate .

Result of Action

The result of the compound’s action can vary depending on its specific targets and the type of cells it affects. For example, in cancer cells, the compound’s inhibition of PARP-1 and EGFR can lead to cell cycle arrest at the G2/M phase and induce apoptosis . This can result in decreased proliferation of cancer cells and potentially shrinkage of tumors .

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-20-11-5-3-10(4-6-11)9-12(19)15-13-16-17-14-18(13)7-2-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOOMDAIJIEEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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